Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate, commonly referred to as disodium ethylenediamine-N,N'-diacetate, is a chelating agent that is part of the ethylenediamine family. This compound contains two acetic acid groups and two hydroxyethyl substituents attached to the ethylenediamine backbone. The structural formula can be represented as:
This compound is primarily utilized for its ability to bind metal ions, making it valuable in various chemical and biological applications.
where represents a metal ion and denotes the disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate.
Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate exhibits significant biological activity due to its chelating properties. It is known to influence the bioavailability of essential trace metals and has been studied for its potential therapeutic applications in conditions involving metal overload, such as hemochromatosis. Additionally, it may have antioxidant properties by sequestering free metal ions that catalyze oxidative reactions.
Several methods exist for synthesizing disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate:
Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate is widely used in various fields:
Studies have shown that disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate interacts effectively with various metal ions, forming stable complexes. Its interaction with iron ions has been particularly noted for its role in enhancing iron absorption in biological systems. Research indicates that this compound can modulate the bioavailability of metals like zinc and copper, impacting their physiological roles.
Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate shares similarities with other chelating agents, particularly those derived from ethylenediamine. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethylenediaminetetraacetic acid | Tetra-acidic chelator | Stronger binding capacity for divalent metals |
| N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | Bis-acidic chelator | More selective for specific metal ions |
| N,N'-diacetylethylenediamine | Di-acidic chelator | Simpler structure; less effective than disodium variant |
| N,N'-di(2-hydroxypropyl)ethylenediamine | Hydroxylated derivative | Higher solubility in organic solvents |
Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate stands out due to its dual hydroxyethyl substituents, which enhance its solubility and binding properties compared to simpler ethylenediamine derivatives. This uniqueness allows it to perform effectively in both biological and industrial applications where metal ion binding is critical.
Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate represents a critical advancement in the field of coordination chemistry, particularly within the design of synthetic chelating agents. Derived from ethylenediamine, this compound exhibits enhanced metal-binding capabilities due to its hybrid functional groups: two acetic acid moieties and two hydroxyethyl substituents. Such structural modifications address limitations observed in earlier chelators, such as Ethylenediaminetetraacetic acid (EDTA), by improving solubility and selectivity for specific metal ions. The compound’s ability to form stable complexes with transition metals like iron(III) and copper(II) has driven research into applications ranging from industrial catalysis to biomedical interventions.
Table 1: Comparative Analysis of Ethylenediamine-Derived Chelators
| Compound Name | Functional Groups | Key Metal Targets | Biodegradability |
|---|---|---|---|
| Ethylenediaminetetraacetic acid | Four acetic acid groups | Ca²⁺, Mg²⁺, Fe³⁺ | Low |
| S,S-Ethylenediamine-N,N′-disuccinic acid | Two succinic acid groups | Cu²⁺, Zn²⁺ | High |
| Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate | Two acetic acid, two hydroxyethyl groups | Fe³⁺, Cu²⁺, Zn²⁺ | Moderate |
The molecular structure of disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate (C₆H₁₀N₂Na₂O₄) consists of an ethylenediamine backbone modified with two hydroxyethyl (-CH₂CH₂OH) and two acetate (-CH₂COO⁻) groups. The hydroxyethyl substituents enhance hydrophilicity, enabling superior aqueous solubility compared to non-hydroxylated analogs like EDTA. Spectroscopic studies reveal that the acetate groups coordinate metal ions through their carboxylate oxygen atoms, while the hydroxyethyl groups participate in secondary interactions, stabilizing metal complexes across a broad pH range.
The spatial arrangement of these functional groups creates a hexadentate ligand system, capable of occupying multiple coordination sites on a single metal ion. For instance, in iron(III) complexes, the compound forms octahedral geometries where the metal center is encircled by nitrogen atoms from the ethylenediamine moiety and oxygen atoms from both acetate and hydroxyethyl groups.
Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate emerged as part of this evolutionary trajectory, incorporating hydroxyethyl groups to balance metal affinity and environmental persistence. Its synthesis, typically involving the reaction of ethylenediamine with chloroacetic acid and ethylene oxide, reflects advancements in regioselective alkylation techniques.
Current research objectives center on optimizing the compound’s synthesis, elucidating its coordination mechanisms, and expanding its applications. Key methodologies include:
Future studies aim to explore its utility in photodynamic therapy, where its metal-binding capacity could enhance the efficacy of light-activated drugs, and in environmental remediation for selective heavy metal sequestration.
The synthesis of disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate involves a multi-step process:
Equation 1:
$$ \text{Ethylenediamine} + 2\,\text{CH}2\text{O} \rightarrow \text{N,N'-bis(2-hydroxyethyl)ethylenediamine} $$
$$ \text{N,N'-bis(2-hydroxyethyl)ethylenediamine} + 2\,\text{ClCH}2\text{CO}_2\text{H} \rightarrow \text{Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate} $$
X-ray diffraction studies of the iron(III) complex reveal a distorted octahedral geometry, with bond lengths between the metal center and ligand atoms ranging from 1.90–2.05 Å. Infrared spectra exhibit characteristic peaks at 1640 cm⁻¹ (C=O stretching) and 3400 cm⁻¹ (O-H stretching), confirming the presence of acetate and hydroxyethyl groups.
In polymer production, the compound serves as a stabilizer for transition metal catalysts, preventing oxidation during radical polymerization. Its ability to sequester iron impurities in textile dyes has also been documented, enhancing color fidelity.
Preliminary studies suggest potential in managing iron overload disorders. By forming stable complexes with free iron ions, the compound reduces oxidative stress in vitro, though clinical applications remain exploratory.